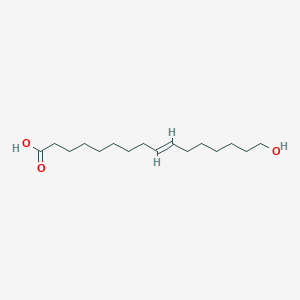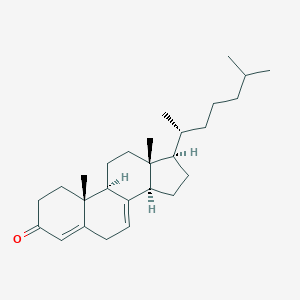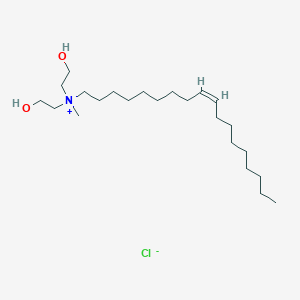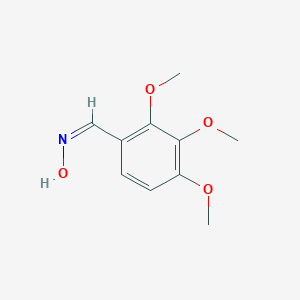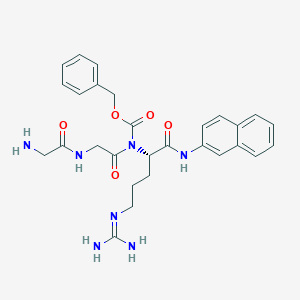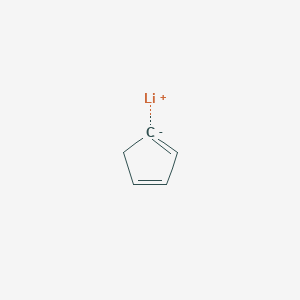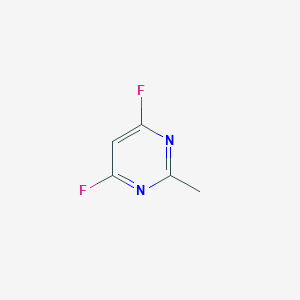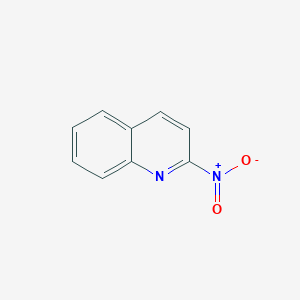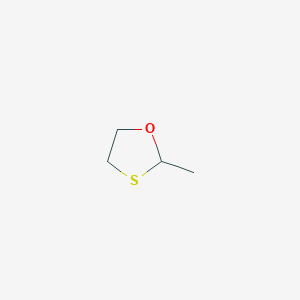
2-Methyl-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,3-oxathiolane is a highly reactive organic compound that belongs to the class of heterocyclic compounds. It is a six-membered ring containing one sulfur and one oxygen atom, with a methyl group attached to one of the carbon atoms. This compound has received significant attention in the scientific community due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-Methyl-1,3-oxathiolane is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. It can react with various electrophiles, including carbonyl compounds, epoxides, and halogens, to form new compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Methyl-1,3-oxathiolane are not well studied, but it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, and no adverse effects have been reported in humans.
実験室実験の利点と制限
The advantages of using 2-Methyl-1,3-oxathiolane in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its instability in air and water, and its sensitivity to light and heat. It also requires careful handling due to its potential to react with other compounds.
将来の方向性
There are several future directions for the study of 2-Methyl-1,3-oxathiolane. One potential direction is the synthesis of new compounds using 2-Methyl-1,3-oxathiolane as a building block, with potential applications in drug discovery and material science. Another direction is the study of its mechanism of action and its potential as a reagent for the modification of proteins and peptides. Finally, the development of new methods for the synthesis of 2-Methyl-1,3-oxathiolane and its derivatives could lead to improved yields and simplified procedures for its use in various fields.
合成法
The synthesis of 2-Methyl-1,3-oxathiolane can be achieved through several methods, including the reaction of 2-chloroethanol with potassium sulfide, the reaction of 2-chloroethanol with sodium sulfide, and the reaction of 2-chloroethanol with thiourea. Among these methods, the reaction of 2-chloroethanol with potassium sulfide is the most commonly used method due to its high yield and simplicity.
科学的研究の応用
2-Methyl-1,3-oxathiolane has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of various compounds, including heterocyclic compounds, chiral ligands, and pharmaceutical intermediates. In biochemistry, it is used as a reagent for the modification of proteins and peptides, and as a probe for the study of enzyme mechanisms. In material science, it is used as a precursor for the synthesis of polymers and nanomaterials.
特性
CAS番号 |
17642-74-9 |
|---|---|
製品名 |
2-Methyl-1,3-oxathiolane |
分子式 |
C4H8OS |
分子量 |
104.17 g/mol |
IUPAC名 |
2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C4H8OS/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 |
InChIキー |
QNNPPEKCYFEVCF-UHFFFAOYSA-N |
SMILES |
CC1OCCS1 |
正規SMILES |
CC1OCCS1 |
同義語 |
2-METHYL-1,3-OXATHIOLANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
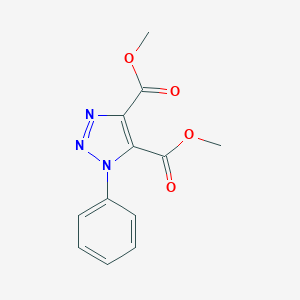
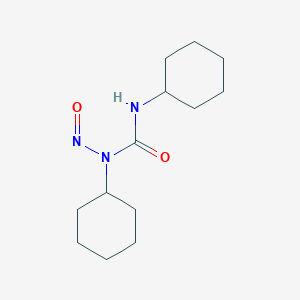
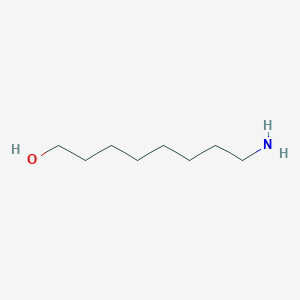
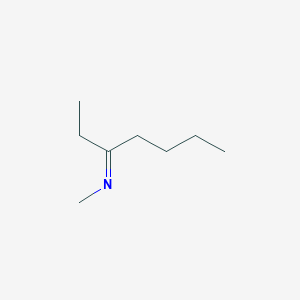
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
